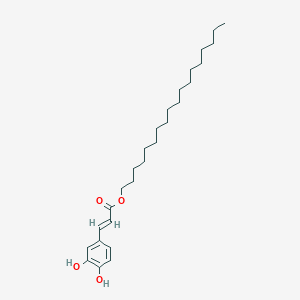

Octadecyl caffeate

Description

Properties

IUPAC Name |

octadecyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31-27(30)21-19-24-18-20-25(28)26(29)23-24/h18-21,23,28-29H,2-17,22H2,1H3/b21-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVZEPLDLPYECM-XUTLUUPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69573-60-0 | |

| Record name | Octadecyl caffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069573600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCTADECYL CAFFEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/458UK7GX7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Octadecyl Caffeate: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl caffeate, the ester of caffeic acid and octadecanol, is a lipophilic phenolic compound that has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. As a derivative of caffeic acid, a widely recognized antioxidant, this compound's long alkyl chain enhances its solubility in nonpolar environments, potentially influencing its bioavailability and interaction with cellular membranes. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its likely biological signaling pathways.

Natural Sources of this compound

This compound has been identified in a variety of plant species. The primary sources reported in the scientific literature are summarized in the table below. While its presence has been confirmed in these plants, the concentration and ease of extraction can vary significantly.

| Plant Species | Family | Part of Plant | Reference(s) |

| Robinia pseudoacacia L. (Black locust) | Fabaceae | Stem bark | [1][2][3] |

| Celastrus hypoleucus | Celastraceae | Not specified | |

| Ormosia henryi | Fabaceae | Not specified | |

| Coptis chinensis Franch. | Ranunculaceae | Roots |

Quantitative Data on Isolation

Quantitative data regarding the yield and purity of this compound from natural sources is limited. The most detailed information is available for its isolation from Robinia pseudoacacia.

| Natural Source | Yield of this compound | Purity | Method of Quantification | Reference(s) |

| Robinia pseudoacacia | 0.9 - 2.3 mg from crude extract | High purity (isolated compound) | RP-HPLC-DAD | [2] |

| Celastrus hypoleucus | Data not available | Data not available | - | |

| Ormosia henryi | Data not available | Data not available | - | |

| Coptis chinensis Franch. | Data not available | Data not available | - |

Experimental Protocols for Isolation and Purification

The isolation of this compound from natural sources typically involves solvent extraction followed by chromatographic separation. A detailed protocol for its isolation from Robinia pseudoacacia is provided below, followed by a proposed general workflow for other plant sources where specific protocols are not yet established.

Detailed Protocol: Isolation from Robinia pseudoacacia Stem Bark[1][2]

This protocol is based on the successful isolation of this compound (designated as R3 in the source literature) from the stem bark of Robinia pseudoacacia.

1. Extraction:

-

Plant Material: Air-dried and powdered stem bark of Robinia pseudoacacia.

-

Solvent: Methanol.

-

Procedure:

-

Macerate the powdered bark with methanol at room temperature.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure to obtain the crude methanolic extract.

-

2. Fractionation by Solid-Phase Extraction (SPE):

-

Stationary Phase: Reversed-phase SPE cartridge (e.g., C18).

-

Procedure:

-

Dissolve the crude methanolic extract in a suitable solvent.

-

Load the dissolved extract onto the pre-conditioned SPE cartridge.

-

Wash the cartridge with a series of solvents of increasing polarity to remove unwanted compounds.

-

Elute the fraction containing this compound with an appropriate solvent (e.g., ethanol).

-

3. Isolation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used for the separation of phenolic compounds.

-

Detection: Diode-Array Detector (DAD) to monitor the elution profile at the characteristic UV absorbance maxima of caffeic acid derivatives (around 320-330 nm).

-

Procedure:

-

Inject the enriched fraction from SPE onto the RP-HPLC system.

-

Collect the fraction corresponding to the peak of this compound.

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Proposed General Workflow for Other Plant Sources (e.g., Celastrus hypoleucus, Ormosia henryi)

Biological Activity and Signaling Pathways

The biological activities of this compound are presumed to be largely influenced by its caffeoyl moiety, which is a potent antioxidant. While direct studies on the specific signaling pathways modulated by this compound are limited, the well-documented activities of caffeic acid and its other esters, such as caffeic acid phenethyl ester (CAPE), provide a strong basis for predicting its mechanism of action. The primary activities are expected to be anti-inflammatory and antioxidant, likely mediated through the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. Caffeic acid and its derivatives have been shown to inhibit its activation.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are involved in cellular responses to a variety of external stimuli and play a key role in inflammation and cellular stress. Caffeic acid derivatives can modulate MAPK signaling.

Conclusion

This compound is a promising natural product with potential applications in drug development, particularly in the areas of antioxidant and anti-inflammatory therapies. While its presence has been confirmed in several plant species, Robinia pseudoacacia currently stands out as the source with the most well-documented isolation protocol. Further research is warranted to explore other natural sources, optimize isolation and purification techniques to improve yields, and to definitively elucidate the specific molecular targets and signaling pathways modulated by this compound. The information and protocols provided in this guide serve as a valuable resource for researchers embarking on the study of this intriguing lipophilic phytochemical.

References

In-Depth Technical Guide to Octadecyl Caffeate: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl caffeate, the ester of caffeic acid and octadecanol, is a lipophilic derivative of the naturally occurring phenolic compound, caffeic acid. This modification significantly alters its physicochemical properties, enhancing its potential for various applications, particularly in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activity, with a focus on its modulation of key cellular signaling pathways.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₄O₄ | [1][2] |

| Molecular Weight | 432.64 g/mol | [1][2] |

| Melting Point | 110-112 °C | [3] |

| Boiling Point (Predicted) | 560.9 ± 40.0 °C | [3] |

| Density (Predicted) | 1.011 ± 0.06 g/cm³ | [3] |

| Appearance | Powder | ChemFaces |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | ChemFaces |

Experimental Protocols

Synthesis of this compound via Esterification

One established method for the synthesis of this compound involves the esterification of caffeic acid with octadecanol. A detailed protocol is outlined below, based on methodologies described for similar long-chain alkyl caffeates.[4][5]

Materials:

-

Caffeic Acid (CA)

-

Octadecanol

-

Cation-exchange resin (e.g., A-35) or an ionic liquid catalyst (e.g., [Hnmp]HSO₄)

-

Anhydrous solvent (e.g., toluene or a deep eutectic solvent mixture)

-

n-hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine caffeic acid and octadecanol. A typical molar ratio of octadecanol to caffeic acid is 8:1 to drive the equilibrium towards the product.

-

Solvent and Catalyst Addition: Add an appropriate volume of an anhydrous solvent. If using a deep eutectic solvent (DES) as the reaction medium, it can be prepared by mixing choline chloride and caffeic acid.[6] Add the cation-exchange resin (e.g., 5% by weight of the reactants) or the ionic liquid catalyst.

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 85°C) and stir vigorously for an extended period (e.g., 24 hours).[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a solid resin catalyst was used, it can be removed by filtration.

-

Purification: The crude product is purified by column chromatography. A typical stationary phase is silica gel, and the mobile phase is a mixture of n-hexane and ethyl acetate, for example, in a 6:4 ratio.[5] The fractions containing the pure this compound are collected and the solvent is removed under reduced pressure.

Below is a generalized workflow for the synthesis and purification of this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound. While a complete, assigned spectrum for this compound is not readily available in peer-reviewed literature, the expected chemical shifts can be inferred from data on caffeic acid and related esters.[7] The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the caffeoyl moiety, the vinylic protons of the acrylate group, and the long aliphatic chain of the octadecyl group. Similarly, the ¹³C NMR spectrum would display signals for the carbonyl carbon, the aromatic and vinylic carbons, and the numerous methylene carbons of the alkyl chain.[7]

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) groups of the catechol ring, the carbonyl (C=O) group of the ester, the carbon-carbon double bond (C=C) of the acrylate moiety, and the C-H bonds of the aromatic ring and the aliphatic chain.

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound. The mass spectrum would show the molecular ion peak corresponding to its molecular weight.

Antioxidant Activity Assay (DPPH Method): The antioxidant activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A general protocol is provided below, which can be adapted for this compound.[5]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Prepare a series of dilutions of the stock solution.

-

Prepare a solution of DPPH in the same solvent.

-

Mix the this compound solutions with the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

The radical scavenging activity is calculated as the percentage of DPPH discoloration.

Biological Activity and Signaling Pathways

Caffeic acid and its esters are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The lipophilic nature of this compound may enhance its bioavailability and cellular uptake, potentially leading to increased potency.

Studies on various caffeic acid esters have shown that they can modulate key cellular signaling pathways, including the Extracellular signal-regulated kinase (ERK1/2) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[4] These pathways are crucial in regulating cell proliferation, survival, and differentiation.

The activation of the ERK1/2 and Akt signaling pathways by caffeic acid esters is thought to be a key mechanism underlying their neurotrophic and cytoprotective effects. It is hypothesized that these esters may interact with upstream components of these pathways, leading to the phosphorylation and activation of ERK1/2 and Akt. This, in turn, can trigger downstream signaling cascades that promote cell survival and protect against cellular stress.

The following diagram illustrates the proposed mechanism of action of caffeic acid esters on the ERK1/2 and Akt signaling pathways.

Conclusion

This compound is a promising lipophilic derivative of caffeic acid with potential applications in various fields, particularly in drug development. Its enhanced lipophilicity may improve its bioavailability and cellular uptake, making it a more potent bioactive agent than its parent compound. This technical guide has provided a comprehensive overview of its physical and chemical properties, detailed methodologies for its synthesis and analysis, and insights into its mechanism of action through the modulation of the ERK1/2 and Akt signaling pathways. Further research is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | C27H44O4 | CID 5320237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Modulation of ERK1/2 and Akt Pathways Involved in the Neurotrophic Action of Caffeic Acid Alkyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of ERK1/2 and Akt Pathways Involved in the Neurotrophic Action of Caffeic Acid Alkyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Octadecyl Caffeate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of octadecyl caffeate, a lipophilic ester of caffeic acid. Given the increasing interest in the therapeutic potential of caffeic acid and its derivatives, understanding the solubility of long-chain esters like this compound is crucial for formulation development, in vitro and in vivo studies, and manufacturing processes. This document outlines the known qualitative solubility of this compound in various organic solvents, provides detailed experimental protocols for quantitative solubility determination, and presents a logical workflow for solvent selection.

Introduction to this compound

This compound (also known as stearyl caffeate) is the ester formed from caffeic acid and octadecanol (stearyl alcohol). Its structure combines the antioxidant properties of the caffeic acid moiety with a long C18 alkyl chain, rendering the molecule highly lipophilic. This characteristic significantly influences its solubility, making it more soluble in non-polar organic solvents and poorly soluble in aqueous solutions. The molecular formula for this compound is C₂₇H₄₄O₄, and its molecular weight is approximately 432.6 g/mol .

Qualitative and Expected Solubility Profile

One supplier of this compound qualitatively lists it as being soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Based on this information and the physicochemical properties of similar long-chain esters, the following table summarizes the expected qualitative solubility of this compound.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent | Chemical Formula | Polarity Index (approx.) | Expected Qualitative Solubility |

| Halogenated | Chloroform | CHCl₃ | 4.1 | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble | |

| Esters | Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble |

| Ketones | Acetone | C₃H₆O | 5.1 | Soluble |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Soluble |

| Alcohols | Methanol | CH₄O | 5.1 | Sparingly Soluble to Soluble |

| Ethanol | C₂H₆O | 4.3 | Sparingly Soluble to Soluble | |

| Hydrocarbons | Hexane | C₆H₁₄ | 0.1 | Soluble |

| Toluene | C₇H₈ | 2.4 | Soluble | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | 2.8 | Soluble |

| Aqueous | Water | H₂O | 10.2 | Insoluble |

Note: This table is intended as a guide for initial solvent screening. Quantitative determination is necessary for specific applications.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility values, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This method is suitable for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 4 mL or 10 mL)

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or an Evaporative Light Scattering Detector (ELSD), or a Gas Chromatography (GC) system.

3.2. Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with at least five different concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Record the exact weight of the this compound added.

-

Add a known volume or weight of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the solution is saturated and in equilibrium with the solid phase. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent in a volumetric flask to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC or GC).

-

Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the saturated solution.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent at the experimental temperature. The solubility is typically expressed in units such as milligrams per milliliter (mg/mL), moles per liter (mol/L), or as a mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, its lipophilic nature dictates its solubility profile. It is expected to be readily soluble in a range of non-polar and moderately polar organic solvents. For researchers and drug development professionals, direct experimental determination of solubility in specific solvent systems is essential for accurate formulation and application. The provided experimental protocol offers a robust method for obtaining reliable quantitative solubility data, which is a critical parameter in advancing the research and development of this compound-based products.

Spectroscopic and Spectrometric Characterization of Octadecyl Caffeate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for octadecyl caffeate, a lipophilic derivative of caffeic acid. The information presented herein is intended to support research and development activities by providing detailed analytical data and the methodologies for their acquisition.

Introduction

This compound is an ester formed from caffeic acid and octadecanol. As a derivative of caffeic acid, a well-known antioxidant, this compound is of interest for its potential applications in pharmaceuticals, cosmetics, and food science due to its enhanced lipid solubility. Accurate and thorough characterization of this compound is essential for its identification, purity assessment, and elucidation of its biological activities. This document summarizes key spectroscopic and spectrometric data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic and Spectrometric Data

The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

(Data acquired in CD₃OD at 600 MHz)

| Atom Number | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-7' | 7.53 | d | 15.9 |

| H-1' | 7.04 | d | 2.1 |

| H-5' | 6.94 | dd | 8.0, 2.1 |

| H-4' | 6.78 | d | 8.2 |

| H-8' | 6.25 | d | 15.8 |

| O-CH₂- | 4.15 | t | 6.7 |

| -(CH₂)₁₅- | 1.29 | m | |

| -CH₃ | 0.90 | t | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for the Caffeoyl Moiety of this compound

| Atom Number | Chemical Shift (δ) [ppm] |

| C-9' (C=O) | 169.2 - 169.5 |

| C-3' | 149.6 - 149.7 |

| C-2' | 146.7 - 146.9 |

| C-7' | 146.6 - 146.8 |

| C-6' | 127.7 - 127.8 |

| C-5' | 122.9 - 123.0 |

| C-4' | 116.5 - 116.6 |

| C-8' | 115.2 - 115.6 |

| C-1' | 115.1 |

Note: A complete, assigned ¹³C NMR spectrum for the octadecyl chain was not available in the cited literature.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (νₘₐₓ) [cm⁻¹] | Assignment |

| 3222 | O-H stretching |

| 2918 | C-H stretching (asymmetric, CH₂) |

| 2851 | C-H stretching (symmetric, CH₂) |

| 1710 | C=O stretching (α,β-unsaturated ester) |

| 1593 | C=C stretching (aromatic) |

| 1520 | C=C stretching (aromatic) |

| 1466 | C-H bending |

| 1382 | C-H bending |

| 1269 | C-O stretching |

| 1165 | C-O stretching |

Table 4: Mass Spectrometry (MS) Data for this compound

| Technique | Ionization Mode | Observed m/z | Molecular Formula |

| HESI-HRMS | Negative | 431.3162 [M-H]⁻ | C₂₇H₄₄O₄ |

Experimental Protocols

The following are detailed, representative methodologies for the key analytical techniques cited.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CD₃OD, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

-

¹H NMR Acquisition:

-

The instrument is a high-field NMR spectrometer (e.g., 600 MHz).

-

The probe is tuned to the ¹H frequency.

-

A standard one-pulse sequence is used.

-

Key parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The probe is tuned to the ¹³C frequency.

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal via the Nuclear Overhauser Effect (NOE).

-

Key parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

3.2. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation and Analysis:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

3.3. Heated Electrospray Ionization High-Resolution Mass Spectrometry (HESI-HRMS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Analysis:

-

The sample solution is introduced into the HESI source via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrometer is operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Typical HESI source parameters include a spray voltage of 2.5-3.5 kV, a capillary temperature of 300-350 °C, and appropriate sheath and auxiliary gas flow rates.

-

Data is acquired in full scan mode over a relevant m/z range (e.g., 100-1000) with high resolution (e.g., >70,000) to enable accurate mass measurement and molecular formula determination.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of a natural product like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

The Biological Activities of Octadecyl Caffeate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Octadecyl caffeate, the ester of caffeic acid and octadecanol, is a lipophilic derivative of the widely studied phenolic compound, caffeic acid. This modification in chemical structure enhances its potential for application in lipophilic environments, such as cell membranes, thereby influencing its biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to support further research and drug development endeavors.

Antioxidant Activity

This compound exhibits significant antioxidant properties, primarily attributed to the catechol moiety of the caffeic acid portion, which can donate hydrogen atoms to scavenge free radicals. The lipophilic nature of the octadecyl chain is believed to enhance its efficacy in protecting lipid-rich environments from oxidative damage.

Quantitative Antioxidant Data

The antioxidant capacity of this compound and related alkyl caffeates has been evaluated using various assays. The following table summarizes key quantitative data.

| Compound | Assay | IC50 / Activity | Reference |

| Alkyl Caffeates | DPPH Radical Scavenging | 14–23 µM | [1][2] |

| This compound | DPPH Radical Scavenging | 0.29 to 1.20 mol of caffeic acid equivalents per mole | [3] |

| Caffeic Acid | DPPH Radical Scavenging | 24–51 µM | [1][2] |

| Vitamin C | DPPH Radical Scavenging | 24–51 µM | [1][2] |

| BHT | DPPH Radical Scavenging | 24–51 µM | [1][2] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of this compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The solution should have a deep purple color.

-

In a 96-well plate, add serial dilutions of the this compound solution to the wells.

-

Add the DPPH solution to each well containing the sample.

-

Include a control group with the solvent and DPPH solution but without the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Activity

This compound has demonstrated promising anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways. Its mechanism of action is thought to involve the modulation of enzymes such as lipoxygenase and the transcription factor NF-κB.

Quantitative Anti-inflammatory Data

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Octyl Caffeate | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 2.4 | [4] |

| Methyl Caffeate | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 21.0 | [4] |

| Ethyl Caffeate | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 12.0 | [4] |

| Butyl Caffeate | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 8.4 | [4] |

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This protocol describes the measurement of nitric oxide production, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)

-

96-well cell culture plate

-

Cell incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells without LPS) and a positive control (cells with LPS but without the test compound).

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

-

The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Signaling Pathway: Inhibition of NF-κB Activation

This compound, like other caffeic acid derivatives, is believed to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes.

References

- 1. Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Octadecyl Caffeate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Octadecyl caffeate, a lipophilic ester of caffeic acid, is emerging as a compound of significant interest in therapeutic research. Its enhanced lipid solubility compared to its parent compound, caffeic acid, suggests potentially improved bioavailability and efficacy. This document provides a comprehensive overview of the known and potential therapeutic applications of this compound and related caffeic acid derivatives, focusing on its anti-inflammatory, antioxidant, and anticancer properties. Detailed experimental protocols for evaluating these activities are provided, alongside a summary of available quantitative data and visualizations of key signaling pathways implicated in its mechanism of action.

Introduction to this compound

This compound belongs to the family of hydroxycinnamates, a class of phenolic compounds widely distributed in the plant kingdom. It is formed by the esterification of caffeic acid with octadecanol, an 18-carbon fatty alcohol. This structural modification significantly increases the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes and interact with lipophilic targets. The therapeutic potential of this compound is largely attributed to the catechol moiety of the caffeic acid portion, which is a potent scavenger of free radicals, and the long alkyl chain, which influences its physical properties and biological activity.

Anti-inflammatory Properties

Caffeic acid and its esters are known to possess significant anti-inflammatory properties. The primary mechanisms include the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Inhibition of Pro-inflammatory Mediators

This compound and its structural analogs have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. While specific data for this compound is limited, its shorter-chain analog, octyl caffeate, has demonstrated potent inhibitory effects.[1] It is hypothesized that this compound would exhibit similar or even enhanced activity due to its increased lipophilicity.

Another important target in inflammation is 5-lipoxygenase (5-LO), an enzyme responsible for the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions.[2][3][4] Caffeic acid derivatives have been identified as potent inhibitors of 5-LO.[2][3]

Quantitative Data on Anti-inflammatory Activity of Caffeic Acid Esters

| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |

| Octyl Caffeate | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 2.4 µM | [1] |

| Butyl Caffeate | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 8.4 µM | [1] |

| Ethyl Caffeate | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 12.0 µM | [1] |

| Methyl Caffeate | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 21.0 µM | [1] |

| Caffeic Acid Phenethyl Ester (CAPE) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 4.80 µM | [1] |

| Octyl Caffeate | Carrageenan-induced paw edema | Mice | 49% inhibition of neutrophil influx | [1] |

| Butyl Caffeate | Carrageenan-induced paw edema | Mice | 28% inhibition of neutrophil influx | [1] |

| Caffeic Acid Phenethyl Ester (CAPE) | Carrageenan-induced paw edema | Mice | 31% inhibition of neutrophil influx | [1] |

| Caffeic Acid Methyl Ester | 5-Lipoxygenase Inhibition | ID50 = 0.48 µM | [4] | |

| Caffeic Acid | 5-Lipoxygenase Inhibition | ID50 = 3.7 µM | [4] |

Antioxidant Potential

The antioxidant activity of phenolic compounds is a cornerstone of their therapeutic benefits. This compound has been identified as an antioxidant compound in plant extracts.[5] The catechol structure of the caffeic acid moiety enables it to donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cellular components.

Anticancer Applications

Caffeic acid and its derivatives have demonstrated promising anticancer activity in a variety of cancer cell lines.[11][12][13] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival. The increased lipophilicity of this compound may enhance its ability to penetrate cancer cells and exert cytotoxic effects.

Quantitative Data on Anticancer Activity of Caffeic Acid

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| Caffeic Acid | MCF-7 | Breast Cancer | 159 µg/mL (72h) | [11] |

| Caffeic Acid | MCF-7 | Breast Cancer | 163 µM (72h) | [13] |

Note: Specific IC50 values for this compound against cancer cell lines are not yet widely reported in the literature.

Mechanisms of Action: Key Signaling Pathways

The therapeutic effects of this compound are underpinned by its interaction with fundamental cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Caffeic acid and its derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[14][15]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another key player in inflammation and cancer. Caffeic acid derivatives can modulate this pathway, affecting cell proliferation, differentiation, and apoptosis.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the evaluation of this compound's therapeutic potential.

General Experimental Workflow for Screening

Protocol for MTT Cytotoxicity Assay[16][17][18][19][20]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound or vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Protocol for Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages[1][21][22][23][24][25]

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation: Incubate at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Protocol for Carrageenan-Induced Paw Edema in Rats[1][26][27][28][29][30]

-

Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week with free access to food and water.

-

Compound Administration: Administer this compound (or vehicle control) intraperitoneally or orally 30-60 minutes before carrageenan injection. A positive control group should receive a standard anti-inflammatory drug like indomethacin (5 mg/kg).

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Data Analysis: Calculate the increase in paw volume for each animal at each time point. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

Conclusion and Future Directions

This compound holds considerable promise as a therapeutic agent due to its potent anti-inflammatory, antioxidant, and potential anticancer properties, which are likely enhanced by its lipophilic nature. The available data on related caffeic acid esters strongly support these potential applications. However, further research is required to fully elucidate the specific activities and mechanisms of this compound. Future studies should focus on obtaining quantitative data (e.g., IC50 values) for this compound in a range of in vitro assays and on validating these findings in relevant in vivo models of disease. Mechanistic studies are also needed to pinpoint its direct molecular targets within the NF-κB and MAPK signaling pathways. Such research will be crucial for the development of this compound as a novel therapeutic agent for inflammatory diseases and cancer.

References

- 1. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory activities and inhibition specificities of caffeic acid derivatives and related compounds toward 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caffeic acid phenethyl ester and its amide analogue are potent inhibitors of leukotriene biosynthesis in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caffeic acid is a selective inhibitor for leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. researchgate.net [researchgate.net]

- 8. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BioKB - Publication [biokb.lcsb.uni.lu]

An In-depth Technical Guide to Octadecyl Caffeate Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current state of research on octadecyl caffeate, a lipophilic derivative of caffeic acid. Caffeic acid, a well-known natural phenolic compound, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] The esterification of caffeic acid with an octadecyl (C18) alkyl chain enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems. This guide summarizes the available quantitative data, details experimental protocols, and visualizes key signaling pathways associated with caffeic acid and its derivatives.

Chemical and Physical Properties

This compound, also known as n-octadecyl caffeate or trans-caffeic acid stearyl ester, is an organic compound with the molecular formula C27H44O4 and a molecular weight of 432.64 g/mol .[4] It is a solid with a predicted melting point of 110-112°C.[4] Its lipophilic nature, conferred by the long octadecyl chain, makes it more soluble in non-polar solvents compared to its parent compound, caffeic acid.

Synthesis and Purification

The synthesis of this compound typically involves the esterification of caffeic acid with octadecanol. One documented method utilizes a deep eutectic solvent (DES) composed of choline chloride and caffeic acid as the caffeoyl donor, with a cation-exchange resin (A-35) serving as the catalyst.[5] Another approach involves the use of cation-exchange resins directly.[1]

Experimental Protocol: Synthesis of this compound using a Deep Eutectic Solvent[5]

Materials:

-

Caffeic acid

-

Choline chloride

-

Octadecanol (Stearyl alcohol)

-

Cation-exchange resin (A-35)

Procedure:

-

Preparation of the Deep Eutectic Solvent (DES): Mix choline chloride and caffeic acid in a molar ratio of 1:1. Heat the mixture at 85°C with stirring until a homogeneous, clear liquid is formed.

-

Esterification Reaction:

-

Combine the DES (as the caffeoyl donor) and octadecanol in a molar ratio of 1:8 (caffeic acid:octadecanol).

-

Add 5% (w/w) of cation-exchange resin A-35 to the mixture.

-

Heat the reaction mixture at 85°C with continuous stirring for 24 hours.

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them using High-Performance Liquid Chromatography (HPLC).

-

Purification: While the specific purification protocol for this compound is not detailed in the available literature, a general approach for purifying similar long-chain esters involves column chromatography.[6][7]

-

Column Chromatography:

-

The crude reaction mixture is concentrated under reduced pressure.

-

The residue is loaded onto a silica gel column.

-

The column is eluted with a solvent system such as n-hexane/ethyl acetate. The polarity of the eluent is gradually increased to separate the product from unreacted starting materials and byproducts.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure this compound.

-

The pure fractions are combined and the solvent is evaporated to yield the final product.

-

-

Biological Activities

The biological activities of this compound are not as extensively studied as those of its parent compound, caffeic acid, or other esters like caffeic acid phenethyl ester (CAPE). However, based on the known properties of caffeic acid and the trend observed with other lipophilic caffeates, this compound is expected to possess significant antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.

Antioxidant Activity

The antioxidant activity of caffeic acid and its derivatives is attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them. The antioxidant capacity is often quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[6][8]

Table 1: Quantitative Antioxidant Activity of Caffeic Acid and its Alkyl Esters

| Compound | DPPH Radical Scavenging Activity (IC50, µM) | Reference |

| Caffeic Acid | Not specified in the provided results | |

| Methyl Caffeate | Not specified in the provided results | |

| Ethyl Caffeate | Not specified in the provided results | |

| Propyl Caffeate | Not specified in the provided results | |

| Butyl Caffeate | Not specified in the provided results | |

| This compound | Data not available |

Note: While specific IC50 values for this compound were not found in the provided search results, a study on various alkyl caffeates suggests that increasing the alkyl chain length can influence antioxidant activity.[6] It is important to experimentally determine the IC50 value for this compound to accurately assess its antioxidant potential.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of Sample Solutions: Prepare a series of dilutions of this compound in methanol or ethanol at various concentrations.

-

Assay:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the this compound solution to the wells.

-

For the control, add an equal volume of the solvent (methanol or ethanol) instead of the sample solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.[9][10][11]

Anti-inflammatory Activity

Caffeic acid and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[1][2][12] This is often achieved through the modulation of key signaling pathways like NF-κB and MAPK.[13][14]

Table 2: Quantitative Anti-inflammatory Activity of Caffeic Acid Derivatives

| Compound | Assay | Cell Line | IC50 | Reference |

| Caffeic Acid | NO Production Inhibition | RAW 264.7 | ~100-400 µM (effective concentration) | [1] |

| Ethyl Caffeate | NO Production Inhibition | RAW 264.7 | 5.5 µg/mL | [15] |

| This compound | NO Production Inhibition | Data not available | Data not available |

Note: Specific IC50 values for the anti-inflammatory activity of this compound are not available in the provided search results. The lipophilic nature of this compound may enhance its ability to interact with cellular membranes and modulate inflammatory signaling pathways.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (for nitrite determination)

-

Cell culture medium and supplements

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in a suitable medium until they reach the desired confluence.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specific period (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of this compound.

-

Include a control group treated with LPS only and a vehicle control group.

-

-

Incubation: Incubate the cells for a specified time (e.g., 24 hours).

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This typically involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).

-

-

Calculation of Inhibition: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the treated groups to the LPS-only control group.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Anticancer Activity

Caffeic acid and its esters have demonstrated cytotoxic effects against various cancer cell lines.[9][16] The proposed mechanisms include the induction of apoptosis and the modulation of signaling pathways involved in cell proliferation and survival.

Table 3: Quantitative Anticancer Activity of Caffeic Acid Derivatives

| Compound | Cell Line | IC50 | Reference |

| Caffeic Acid Derivatives | AsPC1 (pancreatic cancer) | 19.44 µM (for compound 7) | [9] |

| Caffeic Acid Derivatives | BxPC3 (pancreatic cancer) | 24.3 µM (for compound 7) | [9] |

| This compound | Various cancer cell lines | Data not available |

Note: While there is no specific data for this compound, other caffeic acid derivatives have shown promising anticancer activity. The increased lipophilicity of this compound could potentially enhance its cellular uptake and cytotoxic effects.

Materials:

-

Cancer cell line of interest (e.g., pancreatic cancer cells AsPC1, BxPC3)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of Cell Viability: The percentage of cell viability is calculated by comparing the absorbance of the treated cells to that of the control cells.

-

IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Neuroprotective Effects

Caffeic acid has been investigated for its neuroprotective properties, with studies suggesting its potential in mitigating neurodegenerative diseases.[3][17][18][19] The mechanisms are thought to involve its antioxidant and anti-inflammatory activities. The enhanced lipophilicity of this compound could facilitate its passage through the blood-brain barrier, making it a potentially more effective neuroprotective agent.

Table 4: Neuroprotective Activity of Caffeic Acid

| Compound | Assay | Model | Effect | Reference |

| Caffeic Acid | Neuronal cell protection against oxidative stress | H2O2-induced cytotoxicity in neuronal cells | Dose-dependent protection | [17] |

| This compound | Neuroprotective assays | Data not available | Data not available |

Note: There is a lack of specific experimental data on the neuroprotective effects of this compound. Further research is needed to evaluate its potential in this area.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Hydrogen peroxide (H2O2) or another neurotoxin

-

This compound

-

Cell viability assays (e.g., MTT, LDH)

-

Cell culture reagents

Procedure:

-

Cell Culture: Culture the neuronal cells in a suitable environment.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for a defined period.

-

Induction of Oxidative Stress: Expose the cells to a neurotoxin like H2O2 to induce oxidative stress and cell death.

-

Incubation: Continue the incubation in the presence of the neurotoxin and this compound.

-

Assessment of Cell Viability: Measure cell viability using assays like the MTT assay (as described in the anticancer section) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which indicates cell membrane damage.

-

Data Analysis: Compare the viability of cells treated with this compound and the neurotoxin to those treated with the neurotoxin alone to determine the protective effect.

Signaling Pathways

While direct evidence for the effect of this compound on specific signaling pathways is limited, the known mechanisms of action of caffeic acid and its other esters provide a strong basis for hypothesizing its molecular targets. The following diagrams illustrate the potential signaling pathways that this compound may modulate.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Caffeic acid and its derivatives have been shown to inhibit NF-κB activation.[13][15][20][21]

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Caffeic acid derivatives have been shown to modulate MAPK signaling.[22][23][24][25]

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Caffeic acid derivatives can induce apoptosis in cancer cells, often through the intrinsic (mitochondrial) pathway.[10][11][26]

Caption: Hypothesized induction of apoptosis by this compound via the mitochondrial pathway.

Conclusion

This compound holds promise as a lipophilic derivative of caffeic acid with potentially enhanced biological activities. While research specifically on this compound is still emerging, the extensive studies on caffeic acid and other esters provide a strong foundation for its expected antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This guide has summarized the available data and provided a framework for future research, including detailed experimental protocols and hypothesized signaling pathways. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and to establish its efficacy and safety profile for potential applications in the pharmaceutical and nutraceutical industries.

References

- 1. IRAK1/4-Targeted Anti-Inflammatory Action of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and anti-coagulatory activities of caffeic acid and ellagic acid in cardiac tissue of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Apoptosis – NovoCyte Flow Cytometers | 애질런트 [agilent.com]

- 8. Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Anti-inflammatory activity of caffeic acid derivatives from Ilex rotunda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Caffeic acid methyl ester inhibits LPS‑induced inflammatory response through Nrf2 activation and NF‑κB inhibition in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. khu.elsevierpure.com [khu.elsevierpure.com]

- 18. Experimental Evidence of Caffeic Acid's Neuroprotective Activity in Alzheimer's Disease: In Vitro, In Vivo, and Delivery-Based Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. dovepress.com [dovepress.com]

- 21. researchgate.net [researchgate.net]

- 22. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Differential contribution of hypothalamic MAPK activity to anxiety-like behaviour in virgin and lactating rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Mechanism of Octadecyl Caffeate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecyl caffeate, a lipophilic derivative of caffeic acid, has garnered significant interest for its potential antioxidant properties. This technical guide provides an in-depth exploration of the mechanisms underlying its antioxidant effects, drawing upon existing research on caffeic acid and its alkyl esters. The document outlines the core mechanisms of action, including direct radical scavenging and modulation of cellular signaling pathways. Detailed experimental protocols for assessing antioxidant activity are provided, alongside a compilation of available quantitative data to facilitate comparative analysis. Furthermore, hypothesized signaling pathways involved in the indirect antioxidant effects of this compound are visualized through structured diagrams. This guide serves as a comprehensive resource for researchers and professionals in the field of antioxidant research and drug development.

Core Mechanisms of Antioxidant Action

The antioxidant activity of this compound is believed to be multifaceted, involving both direct and indirect mechanisms. These are largely attributed to the caffeoyl moiety, which is conserved from its parent compound, caffeic acid.

Direct Antioxidant Effects: Radical Scavenging

The primary and most well-understood mechanism of action for caffeic acid and its derivatives is their ability to directly scavenge free radicals. This capacity is rooted in the chemical structure of the caffeoyl group, specifically the ortho-dihydroxy arrangement on the phenyl ring. These hydroxyl groups can readily donate a hydrogen atom to stabilize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating radical chain reactions. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and preventing it from initiating further oxidative damage.

The lipophilic octadecyl chain enhances the solubility of the molecule in nonpolar environments, such as cell membranes and lipid-based formulations. This characteristic is crucial for protecting lipid components from peroxidation, a key process in cellular damage.

Indirect Antioxidant Effects: Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, emerging evidence on caffeic acid derivatives, particularly caffeic acid phenethyl ester (CAPE), suggests the involvement of indirect antioxidant mechanisms mediated by the modulation of key cellular signaling pathways. While direct evidence for this compound is still emerging, it is hypothesized to share similar mechanisms due to structural similarities.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant defense system. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). Caffeic acid and CAPE have been shown to activate this pathway.[1][2] It is plausible that this compound, by acting as a mild electrophile or by modulating upstream signaling kinases, can also induce the Nrf2/ARE pathway, leading to a long-lasting upregulation of the cell's antioxidant capacity.

Mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating a wide range of cellular processes, including inflammation and stress responses. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Studies on CAPE have demonstrated its ability to modulate these pathways, often leading to anti-inflammatory and cytoprotective effects.[3][4] For instance, inhibition of the pro-inflammatory p38 and JNK pathways can reduce the expression of inflammatory mediators that contribute to oxidative stress. It is hypothesized that this compound may exert similar modulatory effects on MAPK signaling, thereby contributing to its overall antioxidant and protective profile.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound and related compounds has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on IC50 values, which represent the concentration of the compound required to inhibit 50% of the radical activity.

Table 1: DPPH Radical Scavenging Activity

| Compound | IC50 (µg/mL) | Reference |

| Caffeic Acid | 5.9 | [5] |

| Ferulic Acid | 9.9 | [5] |

| Syringic Acid | 9.8 | [5] |

| Quercetin | 9.9 | [5] |

| Ascorbic Acid | 43.2 | [5] |

| EEP GUA-4 (Propolis Extract) | 67.9 | [5] |

Note: Specific IC50 values for this compound in the DPPH assay were not found in the reviewed literature. The data for related compounds are provided for comparative purposes.

Table 2: ABTS Radical Scavenging Activity

| Compound | IC50 (µg/mL) | Reference |

| Caffeic Acid | 1.59 ± 0.06 | [6] |

| Gallic Acid Hydrate | 1.03 ± 0.25 | [6] |

| (+)-Catechin Hydrate | 3.12 ± 0.51 | [6] |

| Quercetin | 1.89 ± 0.33 | [6] |

| Rutin Hydrate | 4.68 ± 1.24 | [6] |

| Kaempferol | 3.70 ± 0.15 | [6] |

| EEP GUA-4 (Propolis Extract) | 98.7 | [5] |

Note: Specific IC50 values for this compound in the ABTS assay were not found in the reviewed literature. The data for related compounds are provided for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antioxidant activity of lipophilic compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

This compound

-

Positive control (e.g., Trolox, Ascorbic Acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO). Create a series of dilutions from the stock solution.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the sample dilutions to the respective wells.

-

For the blank, add 100 µL of the solvent used for the sample.

-

For the control, add 100 µL of the DPPH solution and 100 µL of the solvent.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

This compound

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Working solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample preparation: Prepare a stock solution of this compound and a series of dilutions.

-

Assay:

-

Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

-

Add 10 µL of the sample dilutions to the respective wells.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated as in the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.[7][8][9]

Materials:

-

Human hepatocarcinoma (HepG2) or human colon adenocarcinoma (Caco-2) cells

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

DCFH-DA

-